Benzenediazonium, 4,4'-sulfonylbis-

Catalog No.
S16096735
CAS No.
25222-68-8
M.F
C12H8N4O2S+2
M. Wt
272.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenediazonium, 4,4'-sulfonylbis-

CAS Number

25222-68-8

Product Name

Benzenediazonium, 4,4'-sulfonylbis-

IUPAC Name

4-(4-diazoniophenyl)sulfonylbenzenediazonium

Molecular Formula

C12H8N4O2S+2

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C12H8N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8H/q+2

InChI Key

DGBIJOBOTQQWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+]#N)S(=O)(=O)C2=CC=C(C=C2)[N+]#N

Benzenediazonium, 4,4'-sulfonylbis- is an aromatic diazonium salt characterized by the presence of a diazonium functional group attached to a sulfonylbis structure. Its chemical formula is C12H8N4O2S+C_{12}H_8N_4O_2S^+ and it is typically represented as a yellow crystalline solid that is soluble in water. This compound is notable for its stability and reactivity, making it a significant intermediate in organic synthesis, particularly in the production of azo dyes and other complex organic molecules .

. They primarily undergo two types of reactions:

  • Replacement of Nitrogen: The diazonium group (N2+N_2^+) acts as a good leaving group. Common nucleophiles such as halides (chloride, bromide), cyanides, and hydroxyl groups can replace the nitrogen atom:
    • Sandmeyer Reaction: In this reaction, copper(I) salts facilitate the substitution of the diazonium group with halides.
    • Hydrolysis: Heating the diazonium salt can lead to hydrolysis, producing phenolic compounds.
  • Coupling Reactions: Benzenediazonium salts can react with activated aromatic compounds to form azo compounds. This reaction is crucial in dye chemistry, where the formation of azo bonds (N=N-N=N-) leads to vibrant colors

    The biological activity of benzenediazonium compounds has been studied primarily in the context of their potential toxicity and mutagenicity. Some diazonium salts have been implicated as carcinogens due to their ability to form reactive intermediates that can interact with DNA. The sulfonyl group in benzenediazonium, 4,4'-sulfonylbis- may influence its biological interactions, potentially enhancing its reactivity towards biological macromolecules .

The synthesis of benzenediazonium, 4,4'-sulfonylbis- typically involves:

  • Diazotization: This process starts with an amine derivative (such as 4-aminobenzenesulfonic acid). The amine is treated with sodium nitrite in an acidic medium (often hydrochloric acid) to form the corresponding diazonium salt.
  • Stabilization: The resulting diazonium compound may be stabilized through various methods, including cooling or adding stabilizing agents to prevent decomposition during handling.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples for further applications .

Benzenediazonium, 4,4'-sulfonylbis- finds applications in several fields:

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